REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=[O:16])[C:14]3[C:9](=[C:10]([OH:18])[CH:11]=[CH:12][C:13]=3[OH:17])[C:7](=[O:8])[C:5]=2[CH:6]=1.C(=O)([O-])[O-].[K+].[K+].S([O-])(O[CH2:29][CH3:30])(=O)=O.[CH2:32](C(C)=O)[CH3:33]>>[CH2:32]([O:18][C:10]1[C:9]2[C:7](=[O:8])[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[C:15](=[O:16])[C:14]=2[C:13]([O:17][CH2:29][CH3:30])=[CH:12][CH:11]=1)[CH3:33] |f:1.2.3|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
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Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OCC)[O-]
|
Name
|
|
Quantity
|
950 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered hot through Celite
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Type
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CUSTOM
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Details
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The solution was evaporated on a rotary evaporator until crystallization
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Type
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TEMPERATURE
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Details
|
After cooling in an ice bath
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Type
|
FILTRATION
|
Details
|
the crystals were filtered
|
Type
|
WASH
|
Details
|
rinsed with Et2O
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 70° C
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |